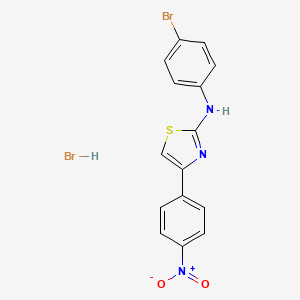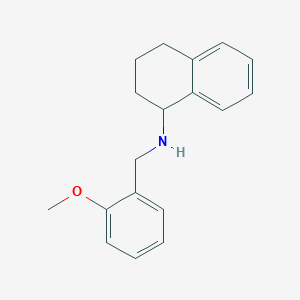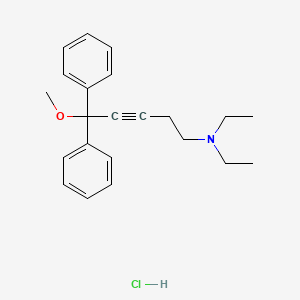
N-(4-bromophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a thiazole ring substituted with bromophenyl and nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide typically involves the formation of the thiazole ring followed by the introduction of bromophenyl and nitrophenyl groups. One common method involves the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(4-bromophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(4-bromophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of N-(4-bromophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
- N-(4-fluorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
- N-(4-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Uniqueness
N-(4-bromophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to the presence of both bromophenyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the nitrophenyl group contributes to its potential biological effects.
属性
IUPAC Name |
N-(4-bromophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2S.BrH/c16-11-3-5-12(6-4-11)17-15-18-14(9-22-15)10-1-7-13(8-2-10)19(20)21;/h1-9H,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYANVAKBKYKIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Br)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(1-methyl-4-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B5200156.png)
![(4E)-1-(3,4-dichlorophenyl)-4-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]pyrazolidine-3,5-dione](/img/structure/B5200157.png)
![N-[(3-bromophenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrobromide](/img/structure/B5200163.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5200168.png)
![1-[2-(2-Chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5200173.png)
![4-{5-[(5-cyano-2-hydroxy-4-methyl-6-oxo-3(6H)-pyridinylidene)methyl]-2-furyl}benzenesulfonamide](/img/structure/B5200179.png)
![1-[3-(4-Bromophenyl)-5-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B5200205.png)

![1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5200210.png)
![3-(1H-pyrazol-1-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B5200215.png)

![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5200240.png)
![(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B5200250.png)
![(4-bromo-2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5200256.png)
